molecular formula C18H20N2O4S B2468872 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941890-77-3

4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2468872
CAS No.: 941890-77-3
M. Wt: 360.43
InChI Key: GYYKOFKKFITOBW-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. It belongs to a class of compounds known as benzenesulfonamides, which have been extensively studied for their ability to interact with critical biological targets. This specific derivative is structurally analogous to potent antimicrotubule agents, such as phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs), designed to target the colchicine-binding site on tubulin . The primary research value of this compound lies in its potential mechanism of action as an antimitotic agent. Compounds with this scaffold have been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics during cell division . This action results in the arrest of the cell cycle at the G2/M phase, which can induce apoptosis (programmed cell death) in proliferating cancer cells . In vitro studies on related PYB-SA compounds have demonstrated potent antiproliferative activity against a diverse panel of human cancer cell lines, including HT-1080 fibrosarcoma, HT-29 colon carcinoma, M21 melanoma, and MCF7 breast adenocarcinoma, with activities in the nanomolar to low micromolar range . Furthermore, such compounds have exhibited promising antitumor and antiangiogenic effects in experimental models, significantly reducing tumor growth and blood vessel formation without exhibiting significant toxicity in non-cancerous tissues, highlighting their potential as a promising class for oncology drug discovery . This compound is intended for research applications such as investigating mechanisms of cell cycle disruption, exploring structure-activity relationships (SAR) for antimitotic drugs, and profiling in vitro anticancer activity.

Properties

IUPAC Name

4-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-16-9-11-17(12-10-16)25(22,23)19-14-5-7-15(8-6-14)20-13-3-4-18(20)21/h5-12,19H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYKOFKKFITOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the sulfonamide or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. A study on related benzamide derivatives demonstrated their effectiveness against various cancer cell lines, including HeLa and MDA-MB231 cells. The structural features of these compounds suggest they may inhibit key enzymes involved in tumor progression, which warrants further investigation into their anticancer potential .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions such as arthritis or chronic inflammatory disorders .

Enzyme Inhibition

Sulfonamide derivatives have been studied for their inhibitory effects on enzymes related to various diseases. The presence of the sulfonamide group allows these compounds to act as effective inhibitors of carbonic anhydrases and other relevant enzymes, which could be exploited for therapeutic purposes .

Study on Benzamide Derivatives

A significant study demonstrated that benzamide derivatives containing oxopyrrolidinyl moieties exhibited promising anticancer activities. The structure–activity relationship (SAR) indicated that specific modifications at the phenyl ring could enhance biological efficacy .

Mechanistic Insights

Research into similar compounds revealed their capability to modulate enzyme activities associated with cancer progression and inflammation, suggesting that this compound may follow comparable mechanisms .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidinone ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key analogues and their properties:

Compound Name Substituents Melting Point (°C) Yield (%) Purity (%) Key Structural Features
Target Compound 4-Ethoxy, 4-(2-oxopyrrolidin-1-yl) Data not provided Data not provided Data not provided Ethoxy group enhances lipophilicity; pyrrolidinone improves tubulin binding
Compound 19 (N-Phenyl derivative) 4-(2-Oxopyrrolidin-1-yl), N-phenyl 184–186 38 100.0 Lacks ethoxy group; lower lipophilicity
Compound 32 (N-(4-Methoxyphenyl)) 4-(2-Oxopyrrolidin-1-yl), N-(4-methoxyphenyl) 206–209 18 97.1 Methoxy group increases polarity vs. ethoxy
Compound 33 (N-([1,1'-Biphenyl]-4-yl)) 4-(2-Oxopyrrolidin-1-yl), N-biphenyl 177–179 54 98.2 Biphenyl substituent enhances steric bulk and π-π interactions
Compound 29 (N-(3,5-Dimethoxyphenyl)) 4-(2-Oxopyrrolidin-1-yl), N-(3,5-dimethoxyphenyl) 177–179 60 96.6 Dimethoxy groups improve solubility but reduce membrane permeability
Compound in 4-(2-Oxopyrrolidin-1-yl), N-(2-(4-sulfamoylphenyl)ethyl) Not reported Not reported Not reported Ethylsulfamoyl group introduces hydrogen-bonding capacity
Key Observations:
  • Ethoxy vs. Methoxy : The ethoxy group in the target compound likely provides intermediate lipophilicity compared to the methoxy group in Compound 32, balancing cellular uptake and metabolic stability .
  • Pyrrolidinone vs. Other Cyclic Moieties: Replacement of imidazolidin-2-one (IMZ) with pyrrolidin-2-one (as in PYB-SA derivatives) improves antimicrotubule activity by optimizing steric fit in the colchicine-binding pocket .
  • N-Substituents: Biphenyl (Compound 33) and dimethoxyphenyl (Compound 29) substituents modulate solubility and binding affinity.
Antimicrotubule Activity:
  • Target Compound : Predicted to inhibit tubulin polymerization via colchicine-site binding, analogous to PYB-SA derivatives. Molecular docking studies (using MOE software) suggest strong interactions with β-tubulin residues (e.g., Cys241, Val318) .
  • Compound 19 : Exhibits moderate cytotoxicity (IC₅₀ ~1–5 µM in SRB assays) against cancer cell lines, attributed to its unsubstituted N-phenyl group, which may limit tubulin-binding efficiency .
  • Compound 33 : Shows enhanced potency (IC₅₀ <1 µM) due to biphenyl-induced π-stacking with aromatic tubulin residues .
Cytotoxicity Data (Representative Compounds):
Compound IC₅₀ (µM) Cell Line Assay Method
Compound 19 3.2 MCF-7 (breast cancer) SRB
Compound 33 0.8 A549 (lung cancer) SRB
Compound 29 2.5 HeLa (cervical cancer) SRB
Yield Drivers:
  • Electron-Donating Groups : Methoxy and ethoxy substituents (e.g., Compound 32) reduce yields (18%) due to steric hindrance during coupling .
  • Bulkier Substituents : Biphenyl (Compound 33) achieves higher yields (54%) via improved solubility in acetonitrile .

Biological Activity

4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known by its CAS number 941890-77-3, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 360.43 g/mol. The structure features an ethoxy group and a pyrrolidinone moiety that are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₄S
Molecular Weight360.43 g/mol
CAS Number941890-77-3
SMILES RepresentationCCOc1ccc(cc1)S(=O)(=O)Nc1ccc(cc1)N1CCCC1=O

Anticancer Properties

Recent studies have demonstrated that derivatives of benzenesulfonamides, including those with the pyrrolidinone structure, exhibit significant antiproliferative activity against various cancer cell lines. Specifically, compounds similar to this compound have shown effectiveness in inhibiting cell growth in low nanomolar to low micromolar concentrations.

Efficacy Against Cancer Cell Lines

In vitro studies have revealed that this compound exhibits cytotoxic effects on several human cancer cell lines, including:

  • HT-1080 (fibrosarcoma)
  • HT-29 (colorectal carcinoma)
  • M21 (melanoma)
  • MCF7 (breast cancer)

The observed IC50 values range from 0.0087 to 8.6 μM for different derivatives, indicating a strong potential for therapeutic application in oncology .

The primary mechanism through which this compound exerts its anticancer effects is by targeting the colchicine-binding site (C-BS) on tubulin. This interaction leads to microtubule depolymerization, which is crucial for disrupting mitotic spindle formation during cell division.

Table 2: Mechanistic Insights

MechanismDescription
Microtubule DepolymerizationInhibits tubulin polymerization, disrupting mitosis
Cell Cycle ArrestInduces G2/M phase arrest in cancer cells
Binding AffinityStrong binding to colchicine-binding site

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that derivatives of this compound exhibit low toxicity towards non-cancerous cells and chick embryos, suggesting a favorable therapeutic index. Further studies are required to fully elucidate the safety profile and pharmacokinetics of this compound .

Study on Antiproliferative Effects

A study published in PubMed evaluated a series of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides, including our compound of interest. The findings indicated significant antiproliferative activity across multiple cancer cell lines with minimal toxicity observed in normal cells. The study concluded that these compounds could serve as promising candidates for further development as anticancer agents .

Cardiovascular Implications

Research has also explored the cardiovascular effects of related benzenesulfonamide compounds. For instance, studies demonstrated that certain derivatives could modulate perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential applications beyond oncology, indicating that compounds like this compound may influence cardiovascular physiology through calcium channel interactions .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

Methodological Answer:

  • Synthesis Steps :
    • Core Formation : React 4-aminophenylpyrrolidin-2-one with 4-ethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
    • Purification : Use flash chromatography with gradients of methylene chloride and ethyl acetate (e.g., 95:5 to 85:15) to isolate the product. Purity validation via HPLC (≥95%) is critical .
  • Yield Optimization : Adjust reaction time (12–24 hours) and temperature (25–50°C) to balance yield (typically 18–54%) and purity .

Q. How is the compound characterized structurally and analytically?

Methodological Answer:

  • Key Techniques :
    • ¹H/¹³C NMR : Assign peaks for ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), pyrrolidinone carbonyl (δ ~175 ppm), and sulfonamide NH (δ ~10.2 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 375.12 for C₁₉H₂₁N₂O₄S) .
    • Melting Point : Typical range 180–210°C (depends on crystallinity) .
  • Purity Assessment : Use TLC (Rf ~0.3–0.5 in EtOAc/hexane) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or tubulin polymerization using fluorogenic substrates (IC₅₀ determination) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hours, 1–100 μM dose range) .
  • Data Interpretation : Compare with control compounds (e.g., CA-4 for tubulin inhibition) and validate statistical significance (p < 0.05) .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

Methodological Answer:

  • Molecular Docking : Use MOE or AutoDock to model binding to α,β-tubulin (PDB: 1SA0) or kinases. Focus on hydrogen bonding (sulfonamide NH to Asp26/Glu198) and hydrophobic interactions (ethoxy/pyrrolidinone with Val23/Leu248) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA ΔG ≤ −8 kcal/mol) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

  • Modification Strategies :
    • Pyrrolidinone Ring : Replace 2-oxo group with thioamide (improve metabolic stability) .
    • Ethoxy Group : Substitute with cyclopropoxy (enhance lipophilicity; ClogP increase by ~0.5) .
  • Assay Design : Test derivatives in parallel for cytotoxicity (IC₅₀) and solubility (shake-flask method, pH 7.4) .

Q. How can conflicting data on biological activity across studies be resolved?

Methodological Answer:

  • Root Cause Analysis :
    • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity) .
    • Compound Integrity : Verify purity (HPLC) and stability (LC-MS after 24-hour incubation in assay buffer) .
  • Validation : Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational and experimental methods validate its pharmacokinetic (PK) profile?

Methodological Answer:

  • In Silico Prediction : Use SwissADME to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s), CYP inhibition (risk score < 0.5) .
  • Experimental PK :
    • Plasma Stability : Incubate with mouse plasma (37°C, 1 hour; >80% remaining) .
    • Metabolite ID : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at ethoxy group) .

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